molecular formula C12H16O B7813262 2-Methyl-1-(4-methylphenyl)butan-1-one CAS No. 90269-47-9

2-Methyl-1-(4-methylphenyl)butan-1-one

Cat. No.: B7813262
CAS No.: 90269-47-9
M. Wt: 176.25 g/mol
InChI Key: GOMJXIORCUVQCB-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)butan-1-one is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. It is structurally categorized as a 2-aminopentanophenone analog, a class known for its interactions with monoamine transporters in the central nervous system. This compound serves as a core structural analog for investigating the structure-activity relationships of dopamine and norepinephrine transporter inhibitors . The primary research value of 2-Methyl-1-(4-methylphenyl)butan-1-one and its close analogs lies in their potential as selective reuptake inhibitors. Studies on related compounds, such as pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), have shown that this chemical family exhibits potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), while demonstrating relatively low affinity for the serotonin transporter (SERT) . This selective pharmacological profile makes it a valuable tool for researchers studying the distinct roles of DAT and NET in neurotransmission, reward pathways, and conditions related to monoamine dysregulation. The mechanism of action for this compound class is understood to involve binding to and inhibiting the presynaptic monoamine transporters, thereby increasing the concentration and duration of action of neurotransmitters like dopamine and norepinephrine in the synaptic cleft . Research into these mechanisms contributes to the broader scientific understanding of neurochemical pathways. 2-Methyl-1-(4-methylphenyl)butan-1-one is provided exclusively For Research Use Only. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-10(3)12(13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJXIORCUVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503964
Record name 2-Methyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90269-47-9
Record name 2-Methyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 2-Methyl-1-(4-methylphenyl)butan-1-one, highlighting differences in substituents and their implications:

Compound Name Molecular Formula Substituents CAS Number Key Applications/Notes
2-Methyl-1-(4-methylphenyl)butan-1-one C₁₂H₁₆O - Methyl at C2; 4-methylphenyl at C1 Not provided Potential precursor in synthetic chemistry; limited pharmacological data .
MPBP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one) C₁₅H₂₁NO - Pyrrolidinyl at C2; 4-methylphenyl at C1 Not provided Detected in forensic analyses; psychoactive cathinone derivative .
4-MEMABP (2-(methylamino)-1-(4-methylphenyl)butan-1-one) C₁₂H₁₇NO - Methylamino at C2; 4-methylphenyl at C1 Not provided Listed in controlled substance legislation; stimulant properties .
4-MEAP (2-(ethylamino)-1-(4-methylphenyl)pentan-1-one) C₁₄H₂₁NO - Ethylamino at C2; 4-methylphenyl at C1 Not provided Identified via NMR; differs in alkyl chain length and amino substitution .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₉BrClO - Bromo and chloro substituents at C2 and C4; 4-chlorophenyl at C1 Not provided Used in organic synthesis; halogenated analog with enhanced reactivity .
Irgacure 379 (2-(dimethylamino)-2-(4-methylbenzyl)-1-[4-(morpholin-4-yl)phenyl]butan-1-one) C₂₄H₃₂N₂O₂ - Dimethylamino, morpholinyl, and benzyl substituents 119344-86-4 Photoinitiator in UV-curable polymers; complex substituents enable specialized applications .

Physicochemical Properties

While detailed physicochemical data (e.g., melting point, solubility) for 2-Methyl-1-(4-methylphenyl)butan-1-one are absent in the evidence, inferences can be drawn from analogs:

  • Halogenated Derivatives : Compounds like 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one exhibit higher molecular weights and polarity due to halogen atoms, enhancing their utility in cross-coupling reactions .

Pharmacological and Regulatory Status

  • Psychoactive Derivatives: MPBP and 4-MEMABP are structurally related to controlled substances like pentedrone and methcathinone. Their amino substituents correlate with stimulant effects, leading to inclusion in drug legislation (e.g., Minnesota Senate Bill 2023) .
  • Non-Psychoactive Analogs: Compounds like Irgacure 379 are industrially relevant but lack psychoactivity due to bulky substituents (e.g., morpholinyl groups), which hinder blood-brain barrier penetration .

Analytical Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing between analogs. For example:

  • 4-MEAP vs. 4-MPB : ¹³C NMR chemical shifts differ by <0.2 ppm, with unique fragmentation patterns in mass spectrometry aiding identification .
  • Regulatory Screening : Gas chromatography-mass spectrometry (GC-MS) is employed to detect trace amounts of controlled analogs like 4-MEMABP in forensic samples .

Preparation Methods

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation is the most direct method for synthesizing 2-methyl-1-(4-methylphenyl)butan-1-one. This electrophilic aromatic substitution involves reacting toluene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:

  • Activation of Acyl Chloride : AlCl₃ coordinates to the acyl chloride, generating an acylium ion.

  • Electrophilic Attack : The acylium ion reacts with toluene’s aromatic ring, forming a sigma complex.

  • Deprotonation : Loss of a proton restores aromaticity, yielding the ketone product.

Example Protocol :

  • Reactants : Toluene (1.2 eq), 2-methylbutanoyl chloride (1.0 eq), AlCl₃ (1.5 eq).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C → room temperature, 12 h.

  • Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography.

  • Yield : 68% (reported for analogous structures).

Catalyst and Solvent Optimization

Recent studies highlight the role of solvent polarity and catalyst loading:

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve acylium ion stability, while nitrobenzene enhances electrophilicity at the cost of side reactions.

  • Catalyst Alternatives : FeCl₃ and ZnCl₂ offer milder conditions but lower yields (40–50%) compared to AlCl₃.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃DCM0 → 2568
FeCl₃Nitrobenzene2545

Grignard Reagent-Mediated Synthesis

Alkylation of Pre-Formed Ketones

This two-step approach involves:

  • Formation of p-Tolyl Magnesium Bromide : Reacting 4-bromotoluene with magnesium in tetrahydrofuran (THF).

  • Nucleophilic Attack on 3-Methylbutan-2-one : The Grignard reagent adds to the ketone, followed by acidic workup to yield the tertiary alcohol, which is oxidized to the target ketone.

Example Protocol :

  • Step 1 : 4-Bromotoluene (1.0 eq), Mg (1.1 eq), THF, reflux, 2 h.

  • Step 2 : Add 3-methylbutan-2-one (1.0 eq), stir 4 h, then quench with NH₄Cl. Oxidize intermediate alcohol with PCC (pyridinium chlorochromate).

  • Yield : 55–60%.

Limitations and Modifications

  • Oxidation Challenges : Over-oxidation to carboxylic acids may occur; PCC is preferred over CrO₃ for better selectivity.

  • Alternative Substrates : Using pre-acylated intermediates (e.g., ethyl 2-methylbutanoate) avoids oxidation steps but requires stringent anhydrous conditions.

α-Bromoketone Substitution

Bromination and Methyl Group Introduction

Adapted from pyrovalerone synthesis, this method involves:

  • Bromination : Treating 1-(4-methylphenyl)butan-1-one with Br₂/AlCl₃ to form α-bromoketone.

  • Substitution : Reacting the bromide with methylmagnesium bromide (MeMgBr) to install the methyl group.

Example Protocol :

  • Bromination : 1-(4-methylphenyl)butan-1-one (1.0 eq), Br₂ (1.1 eq), AlCl₃ (0.1 eq), DCM, 0°C, 1 h.

  • Substitution : α-Bromoketone (1.0 eq), MeMgBr (2.0 eq), THF, −78°C → 25°C, 6 h.

  • Yield : 40–50% (lower due to competing elimination).

Selectivity Issues

  • Regiochemical Control : Bromination favors the α-position, but steric hindrance from the 4-methyl group can lead to β-bromination (5–10%).

  • Side Reactions : Elimination to form α,β-unsaturated ketones is common; using bulky bases (e.g., LDA) minimizes this.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodAdvantagesDisadvantagesYield (%)Scalability
Friedel-Crafts AcylationHigh yield, one-step procedureRequires hazardous AlCl₃68High
Grignard AlkylationAvoids strong acidsMulti-step, oxidation challenges55–60Moderate
α-Bromoketone SubstitutionFlexible for derivativesLow selectivity, side reactions40–50Low

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-1-(4-methylphenyl)butan-1-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For ketone derivatives like this compound, Friedel-Crafts acylation is a common route. Key factors include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) in stoichiometric amounts to enhance electrophilic substitution .
  • Temperature control : Maintain temperatures between 50–80°C to minimize side reactions (e.g., over-alkylation).
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What analytical techniques are most reliable for characterizing 2-Methyl-1-(4-methylphenyl)butan-1-one?

Methodological Answer:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the ketone group (δ ~200–220 ppm for ¹³C) and aromatic substituents. Compare shifts with structurally similar compounds (e.g., 4-MEAP, where ppm deviations <0.2 confirm backbone integrity) .
  • Mass spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion [M+H]⁺. Expected m/z: 190.136 (C₁₂H₁₅O⁺).
  • X-ray crystallography : For absolute configuration, use SHELX-97 for structure refinement. Note that twinning or low-resolution data may require SHELXL for macromolecular adjustments .

Advanced Research Questions

Q. How can crystallographic data discrepancies in 2-Methyl-1-(4-methylphenyl)butan-1-one derivatives be resolved?

Methodological Answer: Discrepancies often arise from disordered substituents or non-covalent interactions. Strategies include:

  • Data reprocessing : Use SHELXC/D/E pipelines to handle twinned crystals. For example, SHELXE can resolve phase ambiguities in low-symmetry space groups .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., C=O⋯H-C) using Mercury 4.0. Compare with analogs like Tolperisone derivatives (C16H23NO·HCl) to identify packing anomalies .

Q. How should researchers address contradictions in spectroscopic data for structurally similar compounds?

Methodological Answer:

  • Comparative NMR studies : Overlay spectra of analogs (e.g., 4-MEAP vs. 4-MPB) to identify diagnostic peaks. For example, α-methyl ketones show distinct triplet splitting in ¹H NMR (J = 6–7 Hz) .
  • Isotopic labeling : Introduce ¹³C at the ketone position to track electronic effects. This clarifies shifts caused by para-methyl substituents.
  • DFT calculations : Use Gaussian 16 to model chemical shifts and compare with experimental data, resolving ambiguities in tautomeric forms .

Q. What regulatory considerations impact the use of 2-Methyl-1-(4-methylphenyl)butan-1-one in experimental protocols?

Methodological Answer:

  • SVHC compliance : Derivatives like 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one are classified as reproductive toxins under REACH. Screen for structural analogs using ECHA’s database and limit concentrations to <100 mg/kg .
  • Analytical validation : For SVHC detection, use LC-MS/MS with MRM transitions (e.g., m/z 190→105 for quantification). Calibrate against certified reference standards (e.g., Tolperisone Impurity 2) .

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